Cas no 2138166-30-8 ([2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine)

[2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-chlorophenyl group and a fluoro moiety at the 6-position. The methanamine functional group at the 3-position enhances its potential as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. Its structural framework is advantageous for targeting CNS-related pathways due to the imidazopyridine scaffold's known pharmacological relevance. The chloro and fluoro substituents contribute to improved binding affinity and metabolic stability, making it a valuable building block for drug discovery. This compound is suitable for further derivatization in the synthesis of potential therapeutic agents.
[2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine structure
2138166-30-8 structure
Product Name:[2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine
CAS No:2138166-30-8
MF:C14H11ClFN3
MW:275.708645105362
CID:6618593
PubChem ID:165848034
Update Time:2025-08-05

[2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • [2-(3-chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine
    • 2138166-30-8
    • EN300-739138
    • [2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine
    • Inchi: 1S/C14H11ClFN3/c15-10-3-1-2-9(6-10)14-12(7-17)19-8-11(16)4-5-13(19)18-14/h1-6,8H,7,17H2
    • InChI Key: MDEILSCGQQFQMZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=C(CN)N2C=C(C=CC2=N1)F

Computed Properties

  • Exact Mass: 275.0625532g/mol
  • Monoisotopic Mass: 275.0625532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 43.3Ų

[2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine Pricemore >>

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Additional information on [2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine

Compound CAS No 2138166-30-8: [2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine

The compound with CAS No 2138166-30-8, known as [2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and biotechnology. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and potential applications in drug design.

The molecular structure of this compound is characterized by a central imidazo[1,2-a]pyridine ring system, which is fused with a pyridine ring and an imidazole ring. The presence of a chlorine substituent at the 3-position of the phenyl group and a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring introduces significant electronic and steric effects. These features make the compound highly versatile in terms of its chemical reactivity and biological activity.

In recent years, researchers have focused on the synthesis and characterization of this compound to explore its potential as a building block for novel pharmaceutical agents. Studies have demonstrated that [2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridin-3-yl]methanamine exhibits promising antimicrobial properties, particularly against gram-positive bacteria. This has led to investigations into its potential use in developing new antibiotics, which is increasingly important given the rise of antibiotic resistance worldwide.

Beyond its antimicrobial applications, this compound has also shown potential in the field of cancer research. Preclinical studies have indicated that it may possess cytotoxic effects against certain types of cancer cells, suggesting its role as a lead compound for anticancer drug development. The ability to modify the substituents on the imidazo[1,2-a]pyridine ring further enhances its utility in designing drugs with tailored pharmacokinetic profiles.

The synthesis of [2-(3-Chlorophenyl)-< strong >6-fluoroimidazo[1,2-a]pyridin strong > -< strong > 3-yl strong > ]methanamine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by substitution reactions to introduce the chloro and fluoro groups at specific positions. The final step involves coupling this intermediate with an amine group to form the methanamine derivative. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions.

In terms of toxicity and safety profiles, preliminary studies suggest that this compound exhibits low toxicity at therapeutic concentrations. However, further research is required to fully understand its long-term effects and bioavailability. Regulatory agencies are closely monitoring such compounds to ensure they meet stringent safety standards before being approved for clinical use.

The global demand for innovative chemical entities like [2-(< strong > 3-Chlorophenyl strong > ) -< strong > 6-fluoroimidazo[1,2-a]pyridin strong > -< strong > 3-yl strong > ]methanamine is driven by the need for novel therapeutic agents in an era marked by increasing drug resistance and complex diseases. As research continues to uncover new applications for this compound, it holds great promise for advancing both medical science and industrial chemistry.

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